4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide
CAS No.: 1286727-59-0
Cat. No.: VC6163894
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286727-59-0 |
|---|---|
| Molecular Formula | C16H15N3O2S2 |
| Molecular Weight | 345.44 |
| IUPAC Name | 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20) |
| Standard InChI Key | JQDRZYKUBHYDSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises an isothiazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an amino group. The 5-carboxamide functionality is further modified with a thiophen-2-ylmethyl substituent. Key structural attributes include:
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Isothiazole Core: A five-membered ring containing one nitrogen and one sulfur atom, known for conferring metabolic stability and hydrogen-bonding capacity.
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4-Methoxyphenyl Group: A para-methoxy-substituted benzene ring, which may enhance lipophilicity and influence target binding through π-π interactions .
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Thiophen-2-ylmethyl Carboxamide: A thiophene-linked side chain, a motif frequently associated with antiviral and kinase inhibitory activities .
The IUPAC name, standardized InChI (InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20)), and SMILES (COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3) identifiers confirm its structural uniqueness.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 1286727-59-0 |
| IUPAC Name | 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide |
| Solubility | Not publicly available |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide involves multi-step reactions, typically beginning with the construction of the isothiazole core. According to VulcanChem, key steps include:
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Formation of the Isothiazole Ring: Cyclization of thioamide precursors with halogenating agents.
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Introduction of the 4-Methoxyphenyl Group: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the aryl moiety .
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Carboxamide Functionalization: Coupling the isothiazole-5-carboxylic acid intermediate with thiophen-2-ylmethylamine using carbodiimide-based reagents.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Isothiazole ring formation | CS₂, NH₃, halogenation agents |
| 2 | Aryl group introduction | Pd catalysts, aryl boronic acids |
| 3 | Amide coupling | EDCI, HOBt, DMF |
Challenges and Optimization
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Regioselectivity: Ensuring proper substitution at the 3- and 4-positions of the isothiazole ring requires careful control of reaction kinetics.
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Purification: Silica gel chromatography and recrystallization are critical for isolating the pure product due to the compound’s moderate polarity .
Structural and Electronic Analysis
Computational Insights
Density functional theory (DFT) calculations predict:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the carboxamide oxygen, suggesting hydrogen-bond acceptor capability .
| Compound Class | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Benzothiazole derivatives | MERS-CoV | 0.09–10.00 μM | |
| 4-Aminopicolinates | Herbicidal | <1 μM | |
| Thiadiazole-thiols | JNK1 | 0.5–5.0 μM |
Structure-Activity Relationship (SAR) Considerations
Critical Substituents
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Amino Group at C4: Essential for hydrogen bonding with biological targets.
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Methoxy Group at C3: Increases lipophilicity and may enhance membrane permeability .
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Thiophen-2-ylmethyl Carboxamide: Optimizes steric and electronic compatibility with viral proteases .
Modification Strategies
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